sodium;4-methyl-2-oxochromen-7-olate

Description

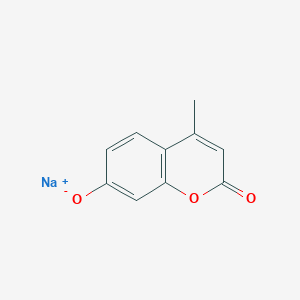

Sodium;4-methyl-2-oxochromen-7-olate is a sodium salt derived from 4-methyl-2-oxochromen-7-ol, a coumarin derivative. Coumarins are aromatic heterocyclic compounds with a benzopyrone core, widely studied for their biological activities, photophysical properties, and applications in materials science. The sodium salt form enhances aqueous solubility compared to the parent phenolic compound due to the ionization of the hydroxyl group at position 7, forming a resonance-stabilized oxyanion .

Properties

IUPAC Name |

sodium;4-methyl-2-oxochromen-7-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMQHDNPUCPRQE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for the preparation of sodium;4-methyl-2-oxochromen-7-olate involve several steps. Typically, the preparation of such compounds involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . The industrial production methods for this compound are not explicitly detailed in the available literature, but it generally involves standard organic synthesis techniques.

Chemical Reactions Analysis

sodium;4-methyl-2-oxochromen-7-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry (ESI-MS) and collision-induced dissociation (CID) for structural elucidation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

sodium;4-methyl-2-oxochromen-7-olate has a wide range of scientific research applications. It is used in chemistry for the structural elucidation and characterization of synthetic and natural products . In biology, it is used in glycoproteomics for the identification and characterization of biomolecules . In medicine, it is used in the development of targeted clinical guidelines for the management of infectious diseases . In industry, it is used in the design of instruments for agricultural and environmental research .

Mechanism of Action

The mechanism of action of sodium;4-methyl-2-oxochromen-7-olate involves its interaction with specific molecular targets and pathways. For example, it is used in the study of fragmentation reactions using electrospray ionization mass spectrometry, which helps in the structural elucidation of synthetic and natural products . The molecular targets and pathways involved in these reactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Key Structural Features :

- Core structure : Benzopyrone (chromen-2-one) with a methyl substituent at position 4 and a ketone at position 2.

- Deprotonation site : The hydroxyl group at position 7 is deprotonated, forming a sodium salt.

The compound’s sodium salt configuration makes it suitable for applications requiring water solubility, such as pharmaceutical formulations or aqueous-phase catalytic reactions.

Comparison with Structurally Similar Compounds

Ethyl 2-[3-(7-Methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

- Structure : Contains a methoxy group at position 7 and an ester-linked acetate moiety.

- Molecular formula : $ \text{C}{23}\text{H}{18}\text{O}_8 $ .

- Key differences :

- Substituents : Methoxy (electron-donating) vs. sodium oxyanion (electron-withdrawing).

- Solubility : The ester and methoxy groups reduce water solubility compared to the sodium salt.

- Reactivity : The ester group is prone to hydrolysis under basic or enzymatic conditions, unlike the stable sodium salt.

4-Azidomethyl-7-methyl-2-oxo-2H-chromene-6-sulfonyl Azide

- Structure : Features an azidomethyl group at position 4 and a sulfonyl azide at position 6.

- Key differences :

Sodium;6-(Hexadecanoylamino)-4-methyl-2-oxochromen-7-olate

- Structure: Includes a long-chain hexadecanoyl amide at position 6.

- Key differences: Lipophilicity: The hexadecanoyl group increases lipid solubility, making it suitable for membrane-associated studies, unlike the hydrophilic sodium salt . Molecular weight: Higher ($ \text{C}{26}\text{H}{38}\text{NNaO}_4 $) due to the alkyl chain, impacting pharmacokinetics.

4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-Methylphenyl)sulfonyl]-L-phenylalaninate

- Structure : Esterified with a sulfonamide-phenylalanine group.

- Key differences :

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Solubility Profile | Key Applications |

|---|---|---|---|---|

| Sodium;4-methyl-2-oxochromen-7-olate | 4-methyl, 7-olate | $ \text{C}{10}\text{H}7\text{NaO}_3 $ | High in water | Pharmaceuticals, catalysis |

| Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)... | 7-methoxy, ester | $ \text{C}{23}\text{H}{18}\text{O}_8 $ | Low in water | Organic synthesis |

| 4-Azidomethyl-7-methyl-2-oxo-2H-chromene... | 4-azidomethyl, 6-sulfonyl azide | $ \text{C}{11}\text{H}9\text{N}6\text{O}4\text{S} $ | Moderate in organic solvents | Photoreactive materials |

| Sodium;6-(hexadecanoylamino)-4-methyl-2-... | 6-hexadecanoylamino | $ \text{C}{26}\text{H}{38}\text{NNaO}_4 $ | High in lipids | Membrane studies |

| 4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-met... | 7-sulfonamide-phenylalanine ester | $ \text{C}{26}\text{H}{23}\text{NO}_7\text{S} $ | Moderate in DMSO | Enzyme inhibition |

Research Findings and Functional Insights

- Solubility and Reactivity : Sodium salts like this compound exhibit superior aqueous solubility, critical for drug delivery systems, while esters and alkylated derivatives are better suited for lipid-rich environments .

- Crystallography : Tools like SHELX and ORTEP-3 are pivotal in resolving the crystal structures of these compounds, revealing hydrogen-bonding patterns critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.